N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide, also known as MOPPP, is a chemical compound that has been the subject of scientific research due to its potential use in pharmacology. This compound belongs to the class of piperidine carboxamide derivatives and has been studied for its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. This mechanism of action is similar to that of other dopamine transporter inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide has been shown to have both biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity in rats, which is a measure of the drug's stimulant effects. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide is a relatively new compound, and there is limited information available on its pharmacological properties.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide. One area of interest is the development of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide analogs that may have improved pharmacological properties. Another area of interest is the use of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in animal models.
In conclusion, N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide is a chemical compound that has potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been studied for its potential use as a therapeutic agent for various diseases, and its mechanism of action involves the inhibition of the dopamine transporter. While there are limitations to using N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-aminopyrimidine and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide has been studied for its potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been shown to have an affinity for the dopamine transporter, which is a protein that plays a role in the regulation of dopamine levels in the brain. This makes N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide a potential candidate for the treatment of diseases such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-11-13(5-6-14(20)22)19-15(23)12-4-2-9-21(10-12)16-17-7-3-8-18-16/h3,5-8,11-12H,2,4,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCIYSBBGBQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.